molecular formula C19H18N4S B11059359 4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine

4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine

Cat. No.: B11059359
M. Wt: 334.4 g/mol
InChI Key: XWLMNRXPUHUQSB-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as nickel or palladium, and reagents like amido-nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing heterocycles, such as:

Uniqueness

What sets 4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine apart is its unique combination of a thieno[2,3-b]pyridine core with an imidazole moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(1-phenylimidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C19H18N4S/c1-12-10-13(2)22-19-17(12)18(20)15(24-19)11-16-21-8-9-23(16)14-6-4-3-5-7-14/h3-10H,11,20H2,1-2H3

InChI Key

XWLMNRXPUHUQSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)CC3=NC=CN3C4=CC=CC=C4)N)C

Origin of Product

United States

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